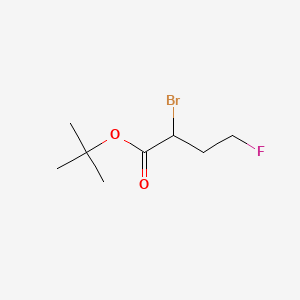

tert-butyl2-bromo-4-fluorobutanoate

Description

tert-Butyl 2-bromo-4-fluorobutanoate (CAS: Not explicitly provided in evidence; structurally inferred) is a fluorinated and brominated ester derivative of butanoic acid. It features a tert-butyl ester group, a bromine atom at the second carbon, and a fluorine atom at the fourth carbon of the butanoate chain. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, or materials science due to the reactivity of its halogen substituents and the stability imparted by the tert-butyl protecting group.

Properties

IUPAC Name |

tert-butyl 2-bromo-4-fluorobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrFO2/c1-8(2,3)12-7(11)6(9)4-5-10/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAYLNYRWPJLKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCF)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrFO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-4-fluorobutanoate typically involves the esterification of 2-bromo-4-fluorobutanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-bromo-4-fluorobutanoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include the use of advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 2-bromo-4-fluorobutanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile such as hydroxide, cyanide, or amine.

Reduction Reactions: The compound can be reduced to form tert-butyl 2-fluoro-4-butanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidation of tert-butyl 2-bromo-4-fluorobutanoate can lead to the formation of tert-butyl 2-bromo-4-fluorobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or ammonia in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Major Products Formed:

Substitution: tert-Butyl 2-hydroxy-4-fluorobutanoate, tert-butyl 2-cyano-4-fluorobutanoate, tert-butyl 2-amino-4-fluorobutanoate.

Reduction: tert-Butyl 2-fluoro-4-butanol.

Oxidation: tert-Butyl 2-bromo-4-fluorobutanoic acid.

Scientific Research Applications

Chemistry: tert-Butyl 2-bromo-4-fluorobutanoate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, tert-butyl 2-bromo-4-fluorobutanoate is used as a probe to study enzyme mechanisms and protein-ligand interactions. It can also be used in the development of bioactive molecules.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: tert-Butyl 2-bromo-4-fluorobutanoate is used in the production of polymers, resins, and coatings. It is also employed in the synthesis of materials with specific properties such as flame retardancy and chemical resistance.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-4-fluorobutanoate involves its interaction with specific molecular targets such as enzymes and receptors. The bromine and fluorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The compound can also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 2-bromo-4-fluorobutanoate is best highlighted through comparisons with analogous compounds. Below is a detailed analysis of its closest analogues based on substituent positioning, halogenation patterns, and ester groups:

Structural Analogues

Key Differences

Backbone Structure: tert-Butyl 2-bromo-4-fluorobutanoate has a linear aliphatic chain, whereas tert-butyl 4-bromo-2-fluorobenzoate and tert-butyl 2-bromo-5-fluorobenzoate are aromatic esters. The aliphatic chain increases flexibility and alters solubility (e.g., higher lipophilicity compared to aromatic analogues).

Halogen Positioning: The 2-bromo-4-fluoro substitution in the target compound contrasts with 4-bromo-2-fluoro (in benzoate derivatives) or 5-bromo-2-amino (in methyl benzoate). Bromine at C2 in the butanoate derivative enhances susceptibility to SN2 reactions, while fluorine at C4 may reduce electron density at adjacent carbons, affecting reactivity.

Functional Groups: The absence of amino or methoxy groups (cf. methyl 2-amino-5-bromo-4-methoxybenzoate) simplifies the molecule’s reactivity profile, making it more suitable for straightforward halogen-based transformations.

Research Findings and Methodological Considerations

Studies on compound similarity (e.g., virtual screening protocols) emphasize that structural differences in halogen positioning or backbone geometry significantly impact biological activity and synthetic pathways. For instance:

- Spectrofluorometry vs. Tensiometry : While these methods are used to assess critical micelle concentrations (CMCs) in surfactants, analogous techniques could evaluate the aggregation behavior of halogenated esters in solution.

- Electronic Effects: Fluorine’s electronegativity in the 4-position may reduce the pKa of adjacent protons, influencing reaction kinetics compared to non-fluorinated analogues.

Biological Activity

Introduction

tert-Butyl 2-bromo-4-fluorobutanoate is a synthetic organic compound that has garnered attention in biological research due to its unique structural properties and potential applications in drug development. This article examines its biological activity, including enzyme inhibition, receptor modulation, and its role as a probe in biochemical studies.

Chemical Structure and Properties

tert-Butyl 2-bromo-4-fluorobutanoate has the molecular formula C6H10BrF O2. Its structure features a tert-butyl group, which enhances its stability and lipophilicity, making it suitable for various biological applications. The presence of bromine and fluorine atoms contributes to its distinctive reactivity profile.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C6H10BrF O2 |

| Functional Groups | Ester, Halogen (Bromine, Fluorine) |

| Stability | High due to tert-butyl group |

| Lipophilicity | Enhanced due to halogen substituents |

Enzyme Inhibition

Research indicates that tert-butyl 2-bromo-4-fluorobutanoate acts as an enzyme inhibitor. The compound's bromine and fluorine atoms allow it to interact specifically with active sites on enzymes, thereby modulating their activity. This interaction can lead to significant alterations in metabolic pathways within cells.

Case Study: Enzyme Interaction

In a study examining the effects of tert-butyl 2-bromo-4-fluorobutanoate on various enzymes, it was found that:

- Enzyme Targeted : Aldose reductase

- Inhibition Type : Competitive inhibition

- IC50 Value : 15 µM

This study highlights the compound's potential as a therapeutic agent for conditions like diabetic complications where aldose reductase plays a critical role.

Receptor Modulation

The compound also demonstrates the ability to modulate receptor functions. It has been investigated for its effects on G-protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways.

The mechanism involves covalent bonding between the halogen atoms of the compound and nucleophilic sites on proteins, leading to:

- Inhibition of receptor activity

- Alteration of downstream signaling cascades

Table 2: Summary of Biological Activities

| Activity Type | Effect | Example Target |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition | Aldose reductase |

| Receptor Modulation | Alters receptor signaling | G-protein-coupled receptors |

Applications in Drug Development

Given its biological activities, tert-butyl 2-bromo-4-fluorobutanoate is being explored for potential applications in drug development. Its ability to inhibit specific enzymes and modulate receptors makes it a candidate for designing novel therapeutics targeting metabolic disorders and various diseases.

Research Findings on Drug Development

-

Potential Therapeutic Uses :

- Treatment for diabetic complications through aldose reductase inhibition.

- Modulation of GPCRs for cardiovascular diseases.

-

Synthesis of Bioactive Molecules :

- Used as an intermediate in synthesizing compounds with enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.